

Spectral Analysis of 2',5'-Dichloroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',5'-Dichloroacetophenone

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This technical guide provides a comprehensive overview of the spectral data for **2',5'-dichloroacetophenone**, a chemical intermediate used in the synthesis of various organic compounds.^[1] The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Information

- IUPAC Name: 1-(2,5-dichlorophenyl)ethan-1-one
- CAS Number: 2476-37-1^[1]
- Molecular Formula: C₈H₆Cl₂O^{[1][2][3][4]}
- Molecular Weight: 189.04 g/mol ^{[1][2]}
- Physical Form: Liquid or low-melting solid^[1]
- Melting Point: 11-13 °C^[1]
- Density: 1.312 g/mL at 25 °C^[1]
- Refractive Index: n_{20/D} 1.5624^[1]

Spectral Data Summary

The following tables summarize the key spectral data for **2',5'-dichloroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Methyl Protons (-CH ₃)		
Data not explicitly found in search results	Aromatic Protons (Ar-H)		

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	Carbonyl Carbon (C=O)
Data not explicitly found in search results	Aromatic Carbons (Ar-C)
Data not explicitly found in search results	Methyl Carbon (-CH ₃)

Note: While specific peak values for ^1H and ^{13}C NMR were not available in the provided search results, ChemicalBook confirms the availability of these spectra.[\[2\]](#)[\[3\]](#) The tables above serve as a template for the expected signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~1680-1700	C=O (Aryl Ketone Stretch)
~3000-3100	C-H (Aromatic Stretch)
~1450-1600	C=C (Aromatic Ring Stretch)
~1000-1200	C-Cl (Aryl Halide Stretch)

Note: The exact peak values can be found on spectral databases like ChemicalBook and SpectraBase.[\[4\]](#)[\[5\]](#) The values above represent typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion	Notes
188	[M] ⁺	Molecular ion peak, corresponding to the mass of C ₈ H ₆ Cl ₂ O.
190	[M+2] ⁺	Isotope peak due to the presence of one ³⁷ Cl atom.
192	[M+4] ⁺	Isotope peak due to the presence of two ³⁷ Cl atoms.

Note: The mass of the molecular ion is reported as 188.[\[2\]](#) The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotope pattern in a ratio of approximately 9:6:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 10-20 mg of **2',5'-dichloroacetophenone** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).^[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.^[7]
- Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.^[6]
- Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the sample tube into the spinner turbine, adjusting the depth with a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy (Thin Film Method)

- Sample Preparation:
 - Since **2',5'-dichloroacetophenone** is a liquid or low-melting solid, the thin film method is ideal.^[1]
 - Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).^[8]

- If the sample is solid, dissolve a small amount (5-10 mg) in a few drops of a volatile solvent like methylene chloride.[8]
- Drop the solution onto a salt plate and allow the solvent to completely evaporate, leaving a thin film of the compound.[8][9]
- Place a second salt plate on top to create a capillary film.
- Data Acquisition:
 - Place the prepared salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.[9]

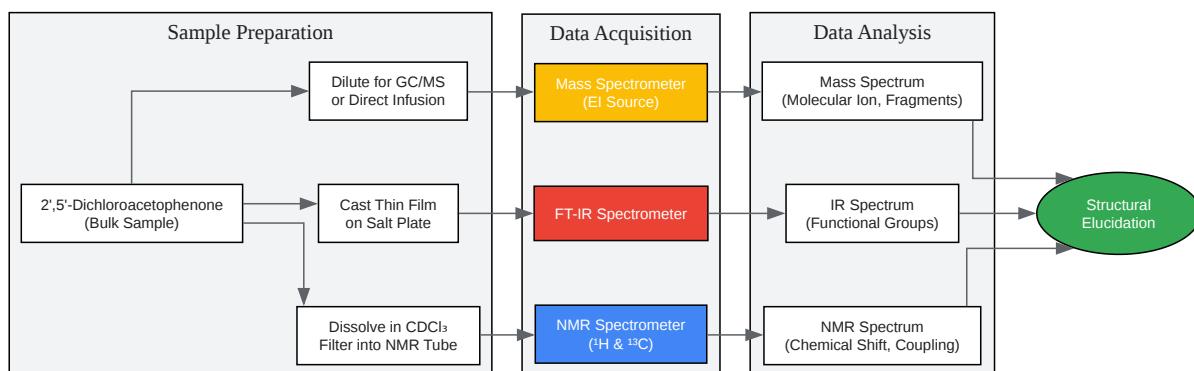
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via direct infusion.
 - The sample is vaporized in a high-vacuum source chamber.[10]
 - In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12] This process ejects an electron from the molecule, creating a positively charged molecular ion ($[M]^+$) and various fragment ions.[11][13]
- Mass Analysis and Detection:

- The generated positive ions are accelerated by an electric field.[10]
- The ions then travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.[11] Lighter ions are deflected more than heavier ions.
- A detector measures the abundance of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most abundant ion is designated the base peak and assigned a relative intensity of 100%. [11]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2',5'-dichloroacetophenone**.



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Caption: Workflow for spectroscopic analysis from sample preparation to structural elucidation.

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